![molecular formula C17H14N2O3S2 B12211528 4-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12211528.png)
4-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
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Overview
Description
4-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound that belongs to the class of thiazolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid typically involves multi-component reactions. One common method includes the reaction of quinoline derivatives with thiazolidine-2,4-dione under specific conditions. The reaction is often catalyzed by agents such as POCl3 and conducted in solvents like ethanol or water to enhance yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry principles to improve efficiency and reduce environmental impact. Techniques such as nano-catalysis and ultrasonic irradiation have been employed to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are typical, using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted thiazolidine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thiazolidinones exhibit promising anticancer properties. For instance, compounds similar to 4-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid have been evaluated for their cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Effectiveness |
---|---|---|---|
Compound A | MCF-7 | 28.6 | Moderate |
Compound B | A549 | 24.5 | High |
Compound C | HeLa | 26.6 | High |
These studies suggest that modifications to the thiazolidinone structure can enhance anticancer activity, making it a target for further research in cancer therapeutics .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. A study demonstrated that thiazolidinone derivatives can reduce leukocyte recruitment during inflammatory responses in animal models. Specifically, formulations of related compounds showed efficacy in reducing vascular injury and renal ischemia/reperfusion injury .
Case Study 1: Leukadherin 1 (LA1)
A notable application of thiazolidinone derivatives is seen in the development of leukadherin 1 (LA1), which has shown significant anti-inflammatory effects in preclinical models. LA1 was found to reduce neointimal thickening after vascular injury and mitigate acute peritonitis in mice. These findings highlight the potential of thiazolidinone-based compounds in treating inflammatory diseases .
Case Study 2: Anticancer Efficacy
Another study focused on the synthesis of thiazolidinone derivatives and their evaluation against human cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). The results indicated moderate to high cytotoxicity, prompting further exploration into structure-activity relationships to optimize therapeutic efficacy .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit enzymes like phosphoinositide-3-kinase (PI3K), which plays a crucial role in cell signaling pathways involved in growth and survival . This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione: Known for its potent inhibitory effects on PI3Kγ.
4-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid: Exhibits similar biological activities but with different structural modifications.
Uniqueness
4-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid stands out due to its unique combination of a quinoline moiety with a thiazolidine ring, which enhances its pharmacological properties and makes it a valuable compound for drug development .
Biological Activity
The compound 4-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₄H₁₃N₃O₃S
- Molecular Weight : 303.34 g/mol
- Functional Groups : Thiazolidinone ring, quinoline moiety, and butanoic acid side chain.
This unique structure contributes to its biological activity through various mechanisms.
Biological Activity Overview
Research has shown that thiazolidinone derivatives exhibit a range of biological activities including:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Anticancer Properties :
- Antidiabetic Activity :
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition :
- Cell Signaling Modulation :
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazolidinone derivatives is essential for optimizing their biological activity. Key findings include:
Structural Feature | Activity Implication |
---|---|
Thiazolidinone Ring | Essential for antimicrobial and anticancer activity |
Quinoline Moiety | Enhances interaction with biological targets |
Butanoic Acid Side Chain | Influences solubility and bioavailability |
Case Studies
Several studies have focused on evaluating the biological activity of related compounds:
- Antimicrobial Evaluation : A study assessed the efficacy of various thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications at the quinoline position significantly enhanced antibacterial activity .
- Anti-inflammatory Studies : In a model of acute inflammation, thiazolidinones demonstrated a reduction in edema formation, suggesting their potential use in treating inflammatory conditions .
- Anticancer Research : A recent investigation into novel thiazolidinone analogs showed that specific substitutions led to increased cytotoxicity against breast cancer cell lines .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 4-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid and analogs?
- Methodology : Condensation of 2-thioxothiazolidin-4-one derivatives with aromatic aldehydes (e.g., quinolin-6-carbaldehyde) in acetic acid/sodium acetate under reflux (2.5–3 h) is a standard approach . For Z-configuration control, reaction conditions (e.g., solvent polarity, temperature) must be optimized to favor kinetic vs. thermodynamic products. Purification often involves recrystallization from acetic acid or DMF-ethanol mixtures .
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is critical. ORTEP-3 or WinGX can generate thermal ellipsoid diagrams to visualize bond lengths, angles, and stereochemistry . Hydrogen bonding and π-π stacking interactions between the quinoline and thiazolidinone moieties should be analyzed to confirm stability .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work under fume hoods due to potential respiratory irritancy. Store in sealed containers away from oxidizers and ignition sources. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How do substituents on the quinoline ring influence the compound’s bioactivity?
- SAR Analysis : Electron-withdrawing groups (e.g., nitro) on the quinoline ring enhance electrophilicity, potentially increasing reactivity with biological targets. Conversely, methoxy groups may improve solubility but reduce binding affinity. Comparative studies using analogs (e.g., pyridinyl or pyrazinyl derivatives) can quantify these effects via IC50 or MIC assays .
Q. What computational tools are suitable for modeling interactions between this compound and enzyme targets (e.g., kinases)?
- Methodology : Molecular docking (AutoDock, Schrödinger Suite) combined with MD simulations (GROMACS) can predict binding modes. DFT calculations (Gaussian) assess electronic properties (HOMO-LUMO gaps) to correlate with antioxidant or antimicrobial activity . Validate predictions with experimental data (e.g., fluorescence quenching assays) .
Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts) for structurally similar derivatives?
- Troubleshooting : Discrepancies in 1H-NMR peaks (e.g., CH proton at δ 7.86 vs. δ 7.63) may arise from solvent polarity (DMSO-d6 vs. CDCl3) or tautomerism. Use 13C-NMR and 2D techniques (COSY, HSQC) to confirm assignments. Cross-reference with IR (C=O at ~1700 cm−1, C=S at ~750 cm−1) for functional group validation .
Q. What strategies optimize yield in large-scale synthesis while maintaining Z-configuration?
- Experimental Design : Use microwave-assisted synthesis to reduce reaction time and minimize isomerization. Monitor reaction progress via TLC or HPLC. For scalability, replace acetic acid with greener solvents (e.g., PEG-400) and employ continuous flow reactors .
Properties
Molecular Formula |
C17H14N2O3S2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C17H14N2O3S2/c20-15(21)4-2-8-19-16(22)14(24-17(19)23)10-11-5-6-13-12(9-11)3-1-7-18-13/h1,3,5-7,9-10H,2,4,8H2,(H,20,21)/b14-10- |
InChI Key |
PYKQUGQATHQQRO-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)N=C1 |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)N=C1 |
Origin of Product |
United States |
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